molecular formula C15H24N2 B1310987 N-(4-Piperidin-1-ylbenzyl)-N-Propylamine CAS No. 852180-56-4

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

Cat. No. B1310987
M. Wt: 232.36 g/mol
InChI Key: ARYMGIDXUZMGHA-UHFFFAOYSA-N
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Description

“N-(4-Piperidin-1-ylbenzyl)-N-Propylamine” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . A line of 4-(piperidin-1-yl)pyridine derivatives was synthesized by Modesto et al . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The benzyl-piperidine group (Donepezil-like) is often a necessary part for the successful inhibition of cholinesterase receptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Highly Diastereoselective Synthesis of Carbocycle-Fused Piperidines : A method for synthesizing medium-sized carbocycle-fused piperidines was developed using a sequential hydride shift triggered double C(sp3)-H bond functionalization process. This method involves the treatment of cinnamylidene malonates with an N,N-dibenzyl propylamine moiety, leading to the formation of seven- and eight-membered carbocycle-fused piperidines with high diastereoselectivities (Kataoka et al., 2019).

  • Synthesis of Piperidine-based Compounds with Histamine H3 Antagonistic Properties : A study synthesized a series of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and benzylamines, which showed potent antagonistic properties against the histamine H3 receptor. These compounds contain a 4-phenoxypiperidine core, acting as a restricted version of the common 3-amino-1-propanol moiety in non-imidazole histamine H3 ligands (Dvorak et al., 2005).

Biological Activity and Applications

  • Development of Alpha 1-Adrenoceptor Antagonists : Novel arylpiperazines were identified as alpha 1-adrenoceptor subtype-selective antagonists. These compounds showed significant antagonism in the human lower urinary tract, providing insights into their potential therapeutic applications (Elworthy et al., 1997).

  • Synthesis of Potent Human Beta(3) Agonists : A series of (4-piperidin-1-yl)-phenyl sulfonamides were prepared, demonstrating potent full agonistic activity at the human beta(3)-adrenergic receptor. These compounds showed significant selectivity over beta(1)- and beta(2)-adrenergic receptors, indicating their potential in therapeutic applications (Hu et al., 2001).

  • H1 Receptor Antagonists as Medicinal Foods : The research on H1 receptor antagonists, including piperidine antagonists, focuses on allergic reactions and the design, synthesis, and biological activity of new compounds. This research contributes to the development of medicinal foods and therapeutic agents (Zhou, Huang, & Chen, 2020).

  • Discovery of a Piperidine-4-carboxamide CCR5 Antagonist : The study incorporated various polar groups into piperidine-4-carboxamide CCR5 antagonists to improve metabolic stability. This led to the discovery of TAK-220, a compound with high CCR5 binding affinity and potent inhibition of HIV-1 envelope-mediated membrane fusion (Imamura et al., 2006).

Pharmacological and Therapeutic Research

  • Development of Mycobacterium Tuberculosis GyrB Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized. These compounds showed promising activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).

  • Synthesis and Evaluation of Piperidines as PLA2 Inhibitors : A novel series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides were prepared as potent inhibitors of membrane-bound phospholipase A2. These compounds showed significant in vivo effects in reducing myocardial infarction in rats (Oinuma et al., 1991).

Safety And Hazards

“N-(4-Piperidin-1-ylbenzyl)-N-Propylamine” is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide or biocidal product use .

Future Directions

Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that piperidine will continue to play a significant role in the pharmaceutical industry and drug discovery . The current focus is on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-10-16-13-14-6-8-15(9-7-14)17-11-4-3-5-12-17/h6-9,16H,2-5,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYMGIDXUZMGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427642
Record name N-(4-Piperidin-1-ylbenzyl)-N-Propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine

CAS RN

852180-56-4
Record name 4-(1-Piperidinyl)-N-propylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Piperidin-1-ylbenzyl)-N-Propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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